Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate
Overview
Description
Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound is notable for its unique structure, which includes a cyclohexene ring with a hydroxymethyl group and a tert-butyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate typically involves the reaction of a cyclohexene derivative with tert-butyl carbamate. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with various aryl halides in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts, solvents, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyclohexene ring can be reduced to a cyclohexane ring.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the cyclohexene ring results in a cyclohexane derivative.
Scientific Research Applications
Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate involves its role as a protecting group for amines. The carbamate group stabilizes the amine, preventing unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions. This mechanism is crucial in multi-step organic syntheses where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar purposes in organic synthesis.
N-Boc-hydroxylamine: Another carbamate protecting group with a different structure.
Phenyl carbamate: Used in the synthesis of various organic compounds.
Uniqueness
Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate is unique due to its specific structure, which combines a cyclohexene ring with a hydroxymethyl group and a tert-butyl carbamate moiety. This unique combination provides distinct reactivity and stability, making it valuable in specific synthetic applications where other carbamates may not be suitable.
Properties
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4,6,9-10,14H,5,7-8H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFHMVWELDPGBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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